molecular formula C18H22N4O3 B12622342 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-69-8

4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide

Cat. No.: B12622342
CAS No.: 920495-69-8
M. Wt: 342.4 g/mol
InChI Key: LBRQHDGIBJHBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide is a synthetic small molecule for research use only. Its structure, featuring a benzamide core linked to a pyridine ring and an ethoxyacetamide side chain, suggests potential as a scaffold in medicinal chemistry and drug discovery. Compounds with similar N-(pyridin-4-yl)benzamide structures have been investigated as inhibitors of protein kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGF-R), a key target in cancer and angiogenesis research . Furthermore, the presence of both a benzamide and a terminal amino group makes this molecule a potential candidate for conjugation in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target specific proteins for ubiquitination and degradation by the proteasome, offering a novel therapeutic strategy for degrading disease-causing proteins . Researchers can utilize this compound as a building block or a lead structure in various biochemical and pharmacological studies, including target identification, mechanism-of-action studies, and as a starting point for the synthesis of more complex bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

920495-69-8

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

4-[1-amino-2-[(2-ethoxyacetyl)amino]ethyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C18H22N4O3/c1-2-25-12-17(23)21-11-16(19)13-3-5-14(6-4-13)18(24)22-15-7-9-20-10-8-15/h3-10,16H,2,11-12,19H2,1H3,(H,21,23)(H,20,22,24)

InChI Key

LBRQHDGIBJHBHB-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyacetamido Intermediate: The ethoxyacetamido group can be introduced by reacting ethyl acetate with an appropriate amine under acidic or basic conditions.

    Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Coupling with Pyridinyl Group: The pyridinyl group can be coupled to the benzamide core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final compound is assembled by coupling the intermediates under controlled conditions, often using peptide coupling agents like diethylphosphorocyanidate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethoxyacetamido group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The pyridinyl group can be involved in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are used in cross-coupling reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

    Coupling Reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis, thereby exhibiting its antiviral and anti-tubercular effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide and related benzamide derivatives:

Compound Name & ID (if available) Core Structure Differences Key Functional Groups Reported Activity/Application
This compound Benzamide core with pyridin-4-yl and ethylamine side chain 2-Ethoxyacetamido, amino, pyridin-4-yl Hypothesized enzyme/receptor modulation (based on analogs)
4-Amino-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (21) Benzamide with tert-butylphenyl and pyridin-2-yl substituents tert-Butylphenyl, pyridin-2-yl, amino Not explicitly stated; likely CNS-targeted due to pyridine and bulky tert-butyl groups
N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (22) Benzamide with methoxybenzamido and dual aryl/pyridine groups Methoxybenzamido, pyridin-2-yl, tert-butylphenyl Structural complexity suggests dual-targeting (e.g., kinase or GPCR inhibition)
CAS 220643-77-6: 4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide Benzamide with iodine and piperazine substituents Iodo, piperazine, methoxyphenyl, pyridin-2-yl Potential antipsychotic or α-adrenergic modulation (piperazine moiety common in CNS drugs)
3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide (19e) Benzamide with tetrahydroacridin and ethoxyphenyl groups Tetrahydroacridin (acetylcholinesterase inhibitor), ethoxyphenyl, diethylamino Dual-acting cholinesterase inhibitor (reported in )

Key Structural and Functional Insights :

Substituent Impact on Target Selectivity: The pyridin-4-yl group in the target compound may favor interactions with kinases or receptors requiring planar aromatic systems, whereas analogs with pyridin-2-yl (e.g., compounds 21, 22, CAS 220643-77-6) could enhance hydrogen bonding or π-π stacking in distinct binding pockets .

The iodo substituent in CAS 220643-77-6 could enable radio-labeling or enhance halogen bonding in receptor-ligand interactions, a feature absent in the target compound .

Synthetic Methodology :

  • Most analogs (e.g., 19e, 21, 22) were synthesized via amide coupling using reagents like HBTU, a method likely applicable to the target compound .
  • The tert-butyl and methoxy groups in compounds 21 and 22 required orthogonal protection strategies, whereas the target compound’s simpler ethoxyacetamido group may streamline synthesis .

Biological Activity

4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Composition

The compound has the following chemical formula:

C18H22N4O3C_{18}H_{22}N_{4}O_{3}

Its structure consists of a benzamide core linked to a pyridine ring and an ethoxyacetamido group, which may enhance its biological efficacy. The presence of these functional groups suggests potential interactions with various biological targets, particularly kinases involved in cell signaling pathways.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various kinases such as Rho-associated kinase 1 (ROCK1). These inhibitors are being studied for their therapeutic effects in:

  • Cardiovascular Diseases : By regulating cell contraction and proliferation.
  • Cancer : Targeting pathways involved in tumor growth and metastasis.

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructureBiological ActivityUnique Features
N-(Pyridin-4-yl)benzamideSimilar core structureKinase inhibitionLacks ethoxy group
N-Ethyl-4-(pyridin-4-yl)benzamideEthyl substitutionCardiovascular effectsDifferent alkyl chain
4-(Pyridin-3-yl)benzamideAltered pyridine positionAnticancer propertiesDifferent substitution pattern

Inhibition Studies

In a study focused on the synthesis and biological evaluation of benzamides, compounds with similar frameworks were tested for their activity against various biological targets. The results indicated that modifications to the benzamide structure could significantly enhance activity against specific kinases, suggesting that this compound may also exhibit potent inhibitory effects .

Larvicidal and Fungicidal Activities

Preliminary bioassays of related benzamides revealed promising larvicidal activities against mosquito larvae and fungicidal activities against several fungi. For instance, certain derivatives demonstrated larvicidal rates as high as 100% at concentrations of 10 mg/L. This suggests that structural modifications can lead to enhanced biological efficacy, indicating that further research into this compound could yield significant findings in pest control applications .

Future Directions

The biological activity of this compound warrants further investigation through:

  • Molecular Docking Studies : To elucidate binding affinities and interaction mechanisms with specific proteins such as ROCK1.
  • In Vivo Studies : To assess the therapeutic potential in animal models for cardiovascular diseases and cancer.
  • Optimization of Structure : Modifying substituents to enhance potency and selectivity towards targeted kinases.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide, and how can purity be ensured?

  • Synthetic Routes :

  • Multi-step synthesis typically involves coupling a pyridin-4-amine derivative with a benzamide intermediate. For example, the final step may use carbodiimide-mediated coupling (e.g., EDC/HOBT) under anhydrous conditions to form the amide bond .
  • Intermediate purification via column chromatography (e.g., chloroform:methanol gradients) is critical to isolate the target compound .
    • Purity Assurance :
  • Analytical techniques include HPLC (>95% purity threshold), NMR (to confirm structural integrity), and mass spectrometry (for molecular weight validation) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to resolve the ethoxyacetamido side chain and pyridinyl aromatic protons .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and secondary amine N-H bends .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
    • Supplementary Techniques :
  • Elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Approach :

  • Use differential scanning calorimetry (DSC) to assess polymorphic forms that may affect solubility .
  • Solubility parameter calculations (Hansen solubility parameters) to match solvents with the compound’s lipophilicity .
  • Cross-validate with shake-flask experiments at controlled pH (e.g., PBS vs. DMSO) .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of the ethoxyacetamido group?

  • SAR Workflow :

Analog Synthesis : Replace the ethoxy group with methoxy/fluoro variants and compare bioactivity .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., kinases) .

In Vitro Assays : Measure binding affinity (SPR) or enzymatic inhibition (IC₅₀) to correlate substituent effects .

  • Key Finding : The ethoxy group may enhance metabolic stability by reducing CYP450-mediated oxidation .

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

  • Troubleshooting Steps :

  • Validate assay conditions: Check for serum protein binding (e.g., using equilibrium dialysis) that may reduce free compound availability .
  • Pharmacokinetic profiling: Measure plasma half-life and tissue distribution to identify bioavailability limitations .
  • Metabolite screening: LC-MS/MS to detect inactive/active metabolites that alter in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.